
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Methoxphenidine or MXP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist and has been used in scientific research for its unique properties.
Mecanismo De Acción
MXP acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXP can induce a dissociative state characterized by altered perceptions of time, space, and self.
Biochemical and Physiological Effects:
MXP has been shown to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It also has a high affinity for sigma-1 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXP has several advantages for use in scientific research, including its potency, selectivity, and ability to induce dissociative effects. However, it also has limitations, such as its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on MXP, including its use in the treatment of psychiatric disorders, its effects on neural plasticity and neuroprotection, and its potential as a tool for studying the NMDA receptor and sigma-1 receptor systems. Additionally, further research is needed to elucidate the long-term safety and potential risks associated with MXP use.
Métodos De Síntesis
MXP can be synthesized by the reaction of 3,5-dimethoxyphenol with 4-methoxyphenylacetic acid, followed by the esterification of the resulting 3,5-dimethoxy-4-(4-methoxyphenyl)phenol with ethyl oxalyl chloride.
Aplicaciones Científicas De Investigación
MXP has been used in scientific research for its ability to induce dissociative effects similar to those of other NMDA receptor antagonists, such as ketamine and phencyclidine. It has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-13-6-4-11(5-7-13)14(19)10-25-18(21)12-8-15(23-2)17(20)16(9-12)24-3/h4-9,20H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCLRSWWRXMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B500403.png)
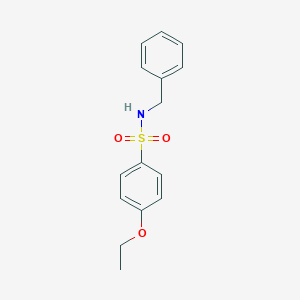
![N-(1-[2-(4-bromophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B500406.png)
![3-(Aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B500408.png)


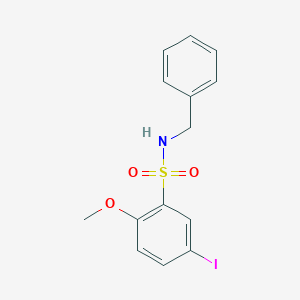
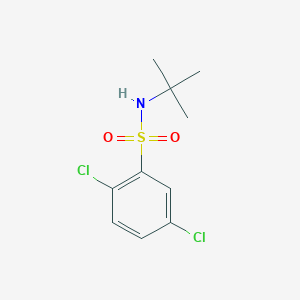
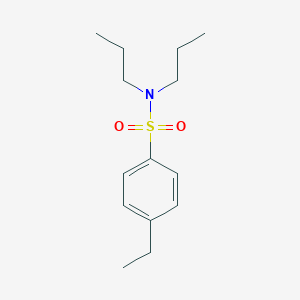
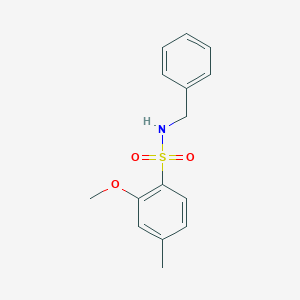
![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)


![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)